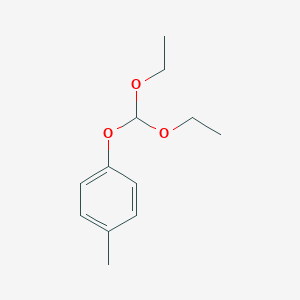

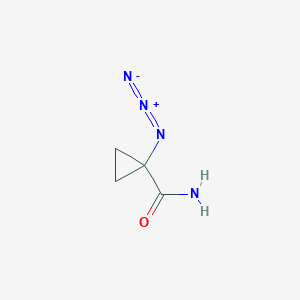

1-Azidocyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azidocyclopropane-1-carboxamide (1-Azido-1-CPC) is an important synthetic reagent for the synthesis of organic compounds. It is a versatile molecule with a wide range of applications in synthetic organic chemistry, including in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of small molecules. In addition, 1-Azido-1-CPC has been used as a reagent for the synthesis of biologically active molecules and for the synthesis of polymers and other materials.

Wissenschaftliche Forschungsanwendungen

1. Innovative Synthesis Methods

1-Azidocyclopropane-1-carboxamide is a key compound in synthetic chemistry, particularly in the creation of biologically active structures and complex molecules. Edwards and Rubin (2016) developed a cost-efficient synthesis method for 1-arylcycloprop-2-ene-1-carboxamides, showcasing the utility of this compound derivatives in synthesizing products with a reactive, strained double bond, which is crucial for further chemical transformations (Edwards & Rubin, 2016).

2. Role in Biological Activities

This compound and its analogs like 1-aminocyclopropane-1-carboxylic acid have been found to possess a wide range of biological activities. Coleman and Hudson (2016) highlighted the biological diversity of natural products containing cyclopropane moieties, including antifungal, antimicrobial, antiviral, and antitumoral properties. This study emphasizes the importance of these compounds in drug discovery and the development of new therapeutic agents (Coleman & Hudson, 2016).

3. Structural and Mechanistic Insights

Research has also focused on understanding the structural aspects and reaction mechanisms involving this compound derivatives. For instance, Mangelinckx et al. (2018) investigated the stereoselective synthesis of 1-amino-2-azidocyclopropanecarboxylic acid derivatives, offering valuable insights into the structural and mechanistic intricacies of these compounds. Such studies are pivotal for designing molecules with desired properties and activities (Mangelinckx, Peeters, & Kimpe, 2018).

Wirkmechanismus

Target of Action

1-Azidocyclopropane-1-carboxamide is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the production of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by this compound. This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS. ACC is finally oxidized to ethylene by ACO .

Pharmacokinetics

Acc, the related compound, is known to be transported throughout the plant over short and long distances

Result of Action

The action of this compound results in the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes. These include seed germination, fruit ripening, leaf and flower senescence, and abscission . Ethylene also plays a role in plant responses to biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ACC formation, and thus ethylene production, can differ in response to developmental, hormonal, and environmental cues

Eigenschaften

IUPAC Name |

1-azidocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)